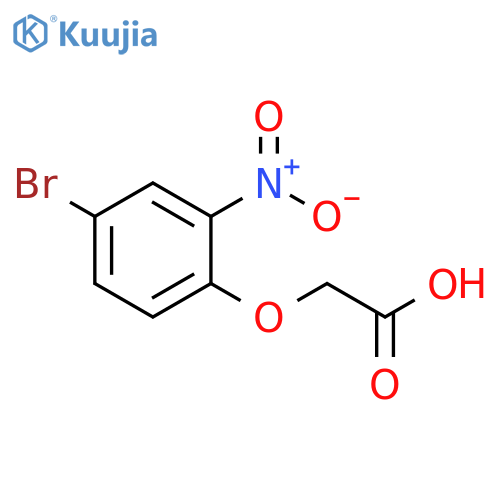Cas no 128627-49-6 (2-(4-bromo-2-nitrophenoxy)acetic acid)

128627-49-6 structure
商品名:2-(4-bromo-2-nitrophenoxy)acetic acid
2-(4-bromo-2-nitrophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-nitrophenoxyacetic acid
- Acetic acid, 2-(4-bromo-2-nitrophenoxy)-
- 2-(4-bromo-2-nitrophenoxy)acetic acid
-
- インチ: 1S/C8H6BrNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12)
- InChIKey: PNFGYDNFHHYLCK-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)COC1=CC=C(Br)C=C1[N+]([O-])=O
2-(4-bromo-2-nitrophenoxy)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627953-2.5g |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 2.5g |
$1650.0 | 2023-06-04 | ||
| Enamine | EN300-1627953-250mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 250mg |
$249.0 | 2023-09-22 | ||
| Enamine | EN300-1627953-100mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 100mg |
$238.0 | 2023-09-22 | ||
| Enamine | EN300-1627953-50mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 50mg |
$227.0 | 2023-09-22 | ||
| Enamine | EN300-1627953-0.05g |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 0.05g |
$707.0 | 2023-06-04 | ||
| Enamine | EN300-1627953-10.0g |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 10g |
$3622.0 | 2023-06-04 | ||
| Enamine | EN300-1627953-1.0g |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 1g |
$842.0 | 2023-06-04 | ||
| Enamine | EN300-1627953-5000mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 5000mg |
$783.0 | 2023-09-22 | ||
| Enamine | EN300-1627953-500mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 500mg |
$260.0 | 2023-09-22 | ||
| Enamine | EN300-1627953-2500mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 2500mg |
$529.0 | 2023-09-22 |
2-(4-bromo-2-nitrophenoxy)acetic acid 関連文献
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
5. Book reviews
128627-49-6 (2-(4-bromo-2-nitrophenoxy)acetic acid) 関連製品
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 506-17-2(cis-Vaccenic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
